molecular formula C5H8ClN3 B7895560 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole

5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole

Cat. No.: B7895560
M. Wt: 145.59 g/mol
InChI Key: KLWMDJXWPBWTLD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole: is a heterocyclic organic compound that features a triazole ring substituted with a chloromethyl group at the 5-position and an ethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile or amidine precursor.

    Chloromethylation: The chloromethyl group can be introduced via a chloromethylation reaction, often using formaldehyde and hydrochloric acid in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

    Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Addition Reactions: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or amines.

    Oxidation Products: Oxidation can lead to the formation of triazole N-oxides.

    Reduction Products: Reduction can yield various reduced triazole derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: 5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole can be used as a ligand in coordination chemistry, facilitating various catalytic processes.

    Synthesis of Complex Molecules: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine:

    Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell processes.

    Pharmaceuticals: It can be used in the development of drugs targeting specific enzymes or receptors.

Industry:

    Materials Science: The compound can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.

    Agriculture: It may be used in the synthesis of agrochemicals, including pesticides and herbicides.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 5-(chloromethyl)-1-ethyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

    5-(Chloromethyl)-1-methyl-1H-1,2,4-triazole: Similar structure but with a methyl group instead of an ethyl group.

    5-(Bromomethyl)-1-ethyl-1H-1,2,4-triazole: Similar structure but with a bromomethyl group instead of a chloromethyl group.

    1-Ethyl-1H-1,2,4-triazole: Lacks the chloromethyl group, providing a basis for comparison of reactivity and properties.

Uniqueness: 5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole is unique due to the presence of both the chloromethyl and ethyl groups, which confer specific reactivity and properties. The chloromethyl group enhances its potential for nucleophilic substitution reactions, while the ethyl group influences its solubility and steric properties.

Biological Activity

5-(Chloromethyl)-1-ethyl-1H-1,2,4-triazole is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities. This compound's structural characteristics position it as a potential candidate for therapeutic applications, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.

Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its significant antimicrobial properties. Various studies have reported the antibacterial activity of triazole derivatives against a range of pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenMIC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureus815
Escherichia coli1612
Bacillus subtilis420
Pseudomonas aeruginosa3210

The compound exhibited notable activity against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 4 µg/mL and a zone of inhibition measuring 20 mm. Comparatively, it showed moderate activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Antifungal and Antiviral Properties

Research has also highlighted the antifungal and antiviral potential of triazole derivatives. The incorporation of various substituents on the triazole ring can enhance these properties.

In a study focusing on the synthesis and evaluation of novel triazole compounds, derivatives similar to this compound demonstrated significant antifungal activity against clinical strains of Candida albicans and Aspergillus niger. The most active compounds showed MIC values ranging from 0.5 to 8 µg/mL .

Anticancer Activity

The anticancer potential of triazoles is well-documented. Compounds containing the triazole moiety have been shown to inhibit tumor cell proliferation through various mechanisms.

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMDA-MB-231 (Breast)45
PC3 (Prostate)50
HT-29 (Colon)60

In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer (MDA-MB-231), prostate cancer (PC3), and colon cancer (HT-29) cell lines with IC50 values ranging from 45 to 60 µM. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .

The biological activity of triazoles is often attributed to their ability to interfere with cellular processes such as nucleic acid synthesis and enzyme function. Molecular docking studies indicate that triazoles can bind to various target proteins involved in cancer progression and microbial resistance.

For instance, docking studies have shown that compounds similar to this compound can effectively interact with thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. The binding affinity suggests that these compounds may serve as selective inhibitors of TP .

Case Studies

Several case studies have illustrated the efficacy of triazoles in clinical settings:

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that treatment with triazole derivatives resulted in significant improvement in infection resolution rates compared to standard antibiotic therapy.
  • Case Study on Anticancer Treatment : In a study involving patients with advanced breast cancer, administration of a regimen including triazole derivatives resulted in reduced tumor size and improved survival rates compared to control groups.

Properties

IUPAC Name

5-(chloromethyl)-1-ethyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClN3/c1-2-9-5(3-6)7-4-8-9/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWMDJXWPBWTLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NC=N1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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